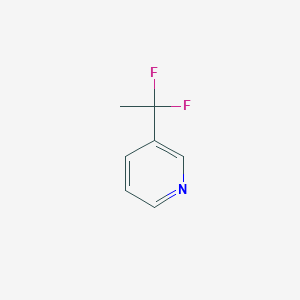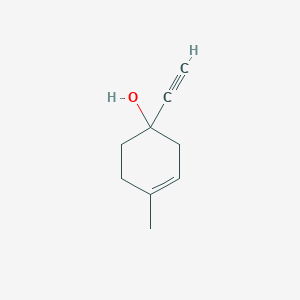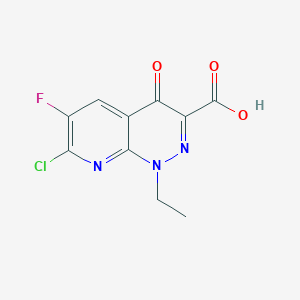
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines that play a crucial role in the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can reduce the production of cytokines and prevent the activation of immune cells, thereby suppressing the autoimmune response.
Biochemische Und Physiologische Effekte
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been shown to effectively reduce the symptoms of autoimmune diseases in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines, such as interleukin-2, interleukin-6, and interferon-gamma, and prevent the activation of T cells and B cells. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can also have some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has several advantages for lab experiments, such as its high selectivity and potency for JAK3 inhibition, its ability to reduce the production of multiple cytokines, and its potential for oral administration. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid also has some limitations, such as its potential for off-target effects, its limited solubility in water, and its potential for inducing drug resistance.
Zukünftige Richtungen
There are several future directions for research on 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, such as exploring its potential for combination therapy with other immunosuppressive agents, investigating its effects on other autoimmune diseases, and developing more potent and selective JAK3 inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in clinical settings.
Synthesemethoden
The synthesis of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid involves the reaction of 5-chloro-6-fluoro-1H-indole-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with hydrazine hydrate and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in high yield.
Wissenschaftliche Forschungsanwendungen
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It acts as a selective inhibitor of Janus kinase 3 (JAK3), which is involved in the signaling pathway of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Eigenschaften
CAS-Nummer |
120876-49-5 |
|---|---|
Produktname |
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Molekularformel |
C10H7ClFN3O3 |
Molekulargewicht |
271.63 g/mol |
IUPAC-Name |
7-chloro-1-ethyl-6-fluoro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O3/c1-2-15-9-4(3-5(12)8(11)13-9)7(16)6(14-15)10(17)18/h3H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
PSUFBQFTDKTEGL-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
Kanonische SMILES |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
Andere CAS-Nummern |
120876-49-5 |
Synonyme |
7-CFEDOPP 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




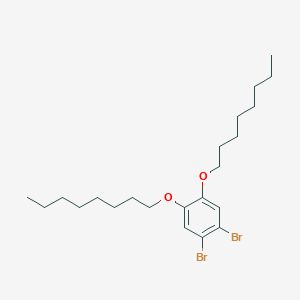
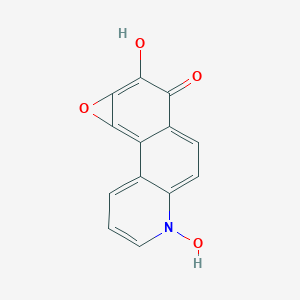
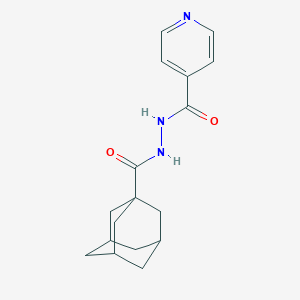
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
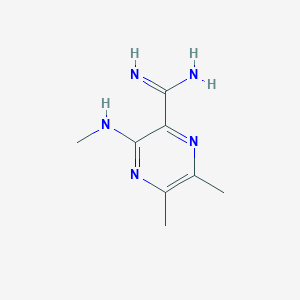
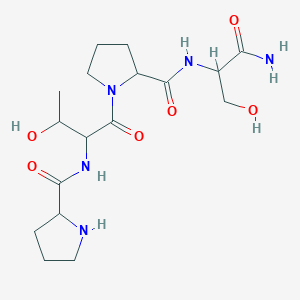
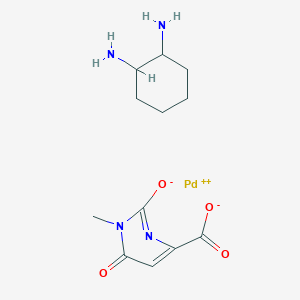
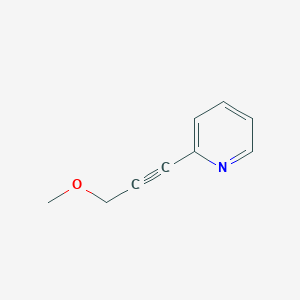
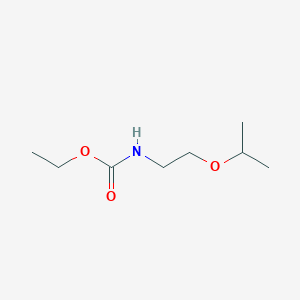
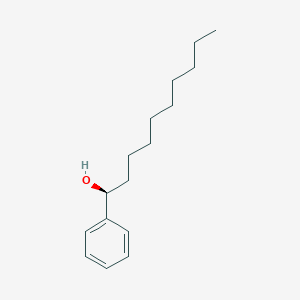
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
